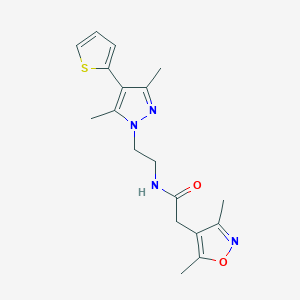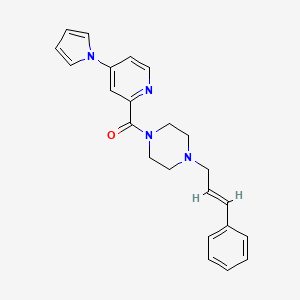![molecular formula C21H24Cl3N3O2S2 B2543083 2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride CAS No. 1330005-74-7](/img/structure/B2543083.png)
2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride" is a novel thiophene derivative. Thiophene derivatives are known for their wide range of biological activities, including antiarrhythmic, serotonin antagonist, and antianxiety properties. These compounds are synthesized from various thiophene carboxamides and have shown high activity in pharmacological screenings, often compared with established drugs such as procaine amide, lidocaine, diazepam, and buspirone .
Synthesis Analysis
The synthesis of thiophene derivatives typically involves initial reactions with different organic reagents. For instance, the synthesis of a series of novel thiophene derivatives was achieved by reacting 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide with various organic reagents . The detailed synthesis process includes the confirmation of the structures of the newly synthesized compounds by IR, 1H NMR, MS spectral data, and elemental analysis. This suggests that a similar approach could be used for the synthesis of the compound , ensuring the correct structure through rigorous spectroscopic and analytical methods.
Molecular Structure Analysis
The molecular structure of thiophene derivatives is confirmed using various spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), mass spectrometry (MS), and elemental analysis are standard methods for determining the structure of these compounds . These techniques would be essential in analyzing the molecular structure of "2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride" to ensure its correct synthesis and to identify any potential impurities or by-products.
Chemical Reactions Analysis
Thiophene derivatives are synthesized through various chemical reactions, which are selective and can follow specific reaction schemes such as the Hantzsch reaction. For example, N-(2-Aryl-1-chloro-2-oxoethyl) carboxamides react with thioureas under mild conditions to produce 2,5-diamino-1,3-thiazole derivatives, which can further undergo recyclization to give substituted 2-thiohydantoins . This indicates that the compound may also undergo similar selective reactions, which could be utilized to create a range of related compounds with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiophene derivatives, such as their acute toxicity, are typically assessed through the determination of their LD50 values. The pharmacological activities of these compounds are then screened, demonstrating their potential as antiarrhythmic, serotonin antagonist, and antianxiety agents . Additionally, the antitubercular activity of related compounds, such as 5-chloro-2-(thiophen-2-yl)-7,8-dihydroquinoline-6-carboxamides, has been evaluated, with some analogs showing promising results against Mycobacterium tuberculosis with lower cytotoxicity profiles . These findings suggest that the physical and chemical properties of "2,5-dichloro-N-(6-ethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)thiophene-3-carboxamide hydrochloride" would also need to be thoroughly investigated to determine its pharmacological potential and safety profile.
Aplicaciones Científicas De Investigación
Thiophene Derivatives in Scientific Research
Thiophene Analogues and Carcinogenicity
- Thiophene analogues of carcinogens such as benzidine and 4-aminobiphenyl have been synthesized and evaluated for potential carcinogenicity. These studies contribute to understanding the structural and functional impacts of thiophene derivatives in relation to cancer research, highlighting their importance in toxicology and pharmacology (Ashby et al., 1978).
Antioxidant Capacity and Chemical Reactions
- Thiophene derivatives have been evaluated for their antioxidant capacity, indicating the potential for these compounds in combating oxidative stress and related diseases. The study elucidates reaction pathways of thiophene compounds with antioxidants, contributing to the broader field of redox chemistry and potential therapeutic applications (Ilyasov et al., 2020).
Biodegradation of Condensed Thiophenes
- The biodegradation of condensed thiophenes, significant in petroleum and fossil fuels, has been reviewed to understand their fate in petroleum-contaminated environments. This research is crucial for environmental sciences, focusing on pollution mitigation and the development of bioremediation strategies (Kropp & Fedorak, 1998).
Enzymatic Remediation Using Redox Mediators
- The role of redox mediators in enhancing the efficiency of enzymatic degradation of organic pollutants presents a promising avenue for environmental cleanup. This area of research emphasizes the importance of thiophene derivatives in developing advanced environmental remediation technologies (Husain & Husain, 2007).
Propiedades
IUPAC Name |
2,5-dichloro-N-(6-ethyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)thiophene-3-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23Cl2N3O2S2.ClH/c1-2-14-4-5-16-17(12-14)29-21(24-16)26(7-3-6-25-8-10-28-11-9-25)20(27)15-13-18(22)30-19(15)23;/h4-5,12-13H,2-3,6-11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCJSVGFMJTXQST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=C(SC(=C4)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24Cl3N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E)-3-(4-fluorophenyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]prop-2-enamide](/img/structure/B2543000.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-5-[(3,4,5-trimethoxybenzoyl)amino]thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2543002.png)


![3-(4-Chlorophenyl)-3-[(2-{[1-(4-chlorophenyl)-3-(4-methoxyphenyl)-3-oxopropyl]sulfanyl}ethyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B2543008.png)


![4-(indolin-1-ylsulfonyl)-N-(4-methoxybenzo[d]thiazol-2-yl)benzamide](/img/structure/B2543016.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenyl-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2543018.png)
![2-(Sec-butoxy)-4,6-dimethyl-3-[(2-methylphenyl)sulfonyl]pyridine](/img/structure/B2543019.png)
![{4-[(tert-Butyldimethylsilyl)oxy]-2-fluorophenyl}boronic acid](/img/structure/B2543021.png)

